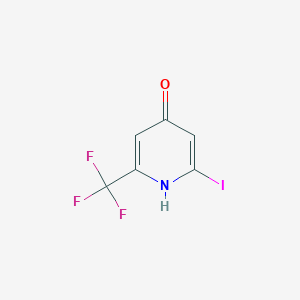

4-Hydroxy-2-iodo-6-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-iodo-6-(trifluoromethyl)-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3INO/c7-6(8,9)4-1-3(12)2-5(10)11-4/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMRYPMXMNGWXBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=CC1=O)I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation (Iodination) of Hydroxy-Trifluoromethylpyridines

Specific iodination of hydroxy-trifluoromethylpyridines to introduce iodine at the 2-position (or equivalent) can be achieved by electrophilic aromatic substitution using iodine sources such as iodine monochloride or N-iodosuccinimide under controlled conditions.

-

- Solvents: Acetic acid, chloroform, or other inert solvents

- Temperature: Ambient to mild heating

- Stoichiometry: Controlled to prevent over-iodination

-

- Regioselectivity must be carefully controlled to avoid substitution at undesired positions.

- Protecting groups may be required if other reactive sites are present.

Proposed Synthetic Route for 4-Hydroxy-2-iodo-6-(trifluoromethyl)pyridine

Based on analogous syntheses and literature data, a plausible synthetic approach is:

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product |

|---|---|---|---|---|

| 1 | Hydroxylation | 2-Fluoro-6-(trifluoromethyl)pyridine | Aqueous KOH, 100–130°C, 2.2 equiv KOH | 2-Hydroxy-6-(trifluoromethyl)pyridine |

| 2 | Iodination | 2-Hydroxy-6-(trifluoromethyl)pyridine | Iodine source (e.g., ICl, NIS), mild conditions | This compound |

Data Table Summarizing Key Preparation Conditions and Yields

| Entry | Starting Material | Reagents/Conditions | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 2-Fluoro-6-(trifluoromethyl)pyridine | KOH (2.2 equiv), water, dropwise addition | 80 | 13 h | ~47 (partial) | Initial trial, incomplete conversion |

| 2 | 2-Fluoro-6-(trifluoromethyl)pyridine | KOH (2.2 equiv), water, dropwise addition | 100 | ~2 h | 92.8 | High conversion with controlled addition |

| 3 | 2-Fluoro-6-(trifluoromethyl)pyridine + 2-Chloro-6-(trifluoromethyl)pyridine (95:5) | KOH (2.22 equiv), water, dropwise addition, reflux | 115–130 | 5 h total | 97 | High yield, acidification post-reaction, cooling for product isolation |

| 4 | 2-Fluoro-6-(trifluoromethyl)pyridine + 2-Chloro-6-(trifluoromethyl)pyridine (50:50) | KOH (14 equiv), water | 150 | 2 h | ~99.4 (conversion) | High base concentration and temperature improve conversion |

| 5 | 2-Hydroxy-6-(trifluoromethyl)pyridine | Iodination reagent (ICl or NIS) | Ambient to mild | Several hours | Not reported | Regioselective iodination step requires optimization |

Research Findings and Considerations

- The hydroxylation step via nucleophilic aromatic substitution is well-established with high yields and reproducibility when using potassium hydroxide in aqueous media under elevated temperatures.

- The presence of trifluoromethyl groups strongly influences the electronic properties of the pyridine ring, facilitating nucleophilic substitution at the 2-position.

- The iodination step, critical for introducing the iodine substituent at the 2-position, lacks detailed published protocols for this exact compound but can be inferred from related pyridine iodination methods.

- Phase transfer catalysts and solvent choice can significantly impact reaction rates and selectivity.

- Acidification and controlled cooling are essential for product isolation and purity.

- Large-scale synthesis benefits from controlled addition rates to manage exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-iodo-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The iodo group can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, and the compound can also participate in reduction reactions.

Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products Formed

Substitution Products: Various substituted pyridines depending on the nucleophile used.

Oxidation Products: Pyridine derivatives with carbonyl functionalities.

Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

4-Hydroxy-2-iodo-6-(trifluoromethyl)pyridine serves as a crucial building block in the synthesis of complex organic molecules. Its functional groups allow for various chemical transformations, including:

- Oxidation : This process can lead to the formation of ketones or aldehydes, expanding the utility of the compound in synthetic pathways.

- Reduction : It can be reduced to yield deiodinated derivatives, which may have different biological or chemical properties.

- Substitution Reactions : The compound can undergo nucleophilic substitutions to introduce diverse functional groups, enhancing its versatility as a precursor in organic synthesis.

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits bioactive properties that make it a candidate for further investigation in medicinal chemistry. Notable findings include:

- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various pathogens, suggesting potential applications in developing new antimicrobial agents.

- Anticancer Activity : The compound has been evaluated for its antiproliferative effects against several cancer cell lines, including K562 (chronic myeloid leukemia) and MCF-7 (breast cancer). Certain derivatives showed promising results in inducing apoptosis and inhibiting cell proliferation .

Pharmaceutical Development

Drug Design and Development

In pharmaceutical research, this compound is being explored for its role in drug design. Its structural features allow it to interact with biological targets effectively:

- Targeting Enzymes and Receptors : The trifluoromethyl group enhances lipophilicity, improving cell membrane permeability. This property is critical for compounds intended to modulate enzyme activity or receptor interactions .

- Clinical Candidates : Some derivatives have been identified as potential inhibitors of specific pathways involved in cancer progression, such as the PI3K/mTOR signaling pathway. These compounds demonstrate high cellular potency and selectivity .

Agricultural Applications

Agrochemical Development

The compound also finds applications in agriculture, particularly as a herbicide and plant growth regulator:

- Herbicidal Properties : Research indicates that derivatives of this compound exhibit selective herbicidal activity against unwanted plants while being safe for crops. This selectivity is crucial for sustainable agricultural practices .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Building block for complex organic molecules | Useful in oxidation, reduction, and substitution reactions |

| Biological Research | Investigated for antimicrobial and anticancer properties | Exhibits inhibitory effects on pathogens and cancer cell lines |

| Pharmaceutical Development | Role in drug design targeting enzymes/receptors | Potential inhibitors of PI3K/mTOR pathway with high cellular potency |

| Agricultural Use | Herbicide and plant growth regulator | Selective activity against weeds while protecting crop species |

Case Studies

-

Antiproliferative Activity Study :

A study evaluated various pyridine derivatives against K562 and MCF-7 cell lines. Results indicated that compounds with bulky substituents at specific positions significantly reduced antiproliferative activity, highlighting structure–activity relationships critical for drug design . -

Bioconversion Research :

Research on bioconversion using whole cells showed that specific pyridine derivatives could be effectively converted into hydroxylated forms with high yields under controlled conditions. This approach could lead to more sustainable synthesis methods for bioactive compounds . -

Herbicide Development :

Patents indicate that certain derivatives of this compound are effective herbicides, demonstrating their potential application in crop protection strategies against harmful weeds without affecting beneficial plants .

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-iodo-6-(trifluoromethyl)pyridine depends on its application. In pharmaceuticals, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodo group can facilitate interactions with biological targets through halogen bonding .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Structural Features of Selected Pyridine Derivatives

Key Observations :

- Halogen Effects : Replacing iodine with bromine (e.g., 2-Bromo-4-iodo-6-CF₃ pyridine) reduces steric bulk but may lower reactivity in Suzuki couplings .

- Hydroxy vs. Methoxy : The hydroxy group in the target compound enables hydrogen bonding, enhancing solubility in polar solvents compared to methoxy analogs like 4-Iodo-2-methoxy-6-methylpyridine .

- Trifluoromethyl Positioning : The 6-CF₃ group in the target compound increases electron deficiency at the pyridine ring, contrasting with 4-CF₃ analogs (e.g., LOXL2 inhibitors), which show enhanced enzyme binding .

Insights :

- Spectroscopy : Trifluoromethyl groups exhibit characteristic ¹⁹F NMR shifts near -63 to -70 ppm, while hydroxy groups show broad IR stretches (~3200 cm⁻¹) .

Table 3: Bioactivity of Selected Compounds

Key Findings :

- Analgesic Activity: Pyridinones like 4q demonstrate moderate analgesic effects, likely via unknown mechanisms involving CF₃ and hydroxy groups .

- Enzyme Inhibition: The LOXL2 inhibitor (4-aminomethyl-6-CF₃-pyridine) shows high selectivity (>1000x over LOX), attributed to its aminomethyl and CF₃ groups .

Biological Activity

4-Hydroxy-2-iodo-6-(trifluoromethyl)pyridine (CAS No. 1227574-61-9) is a pyridine derivative with notable biological activity, particularly in medicinal chemistry and pharmacology. This compound has garnered attention due to its unique structural features, including the trifluoromethyl and iodo substituents, which can influence its pharmacokinetic and pharmacodynamic properties.

The molecular formula of this compound is , with a molecular weight of approximately 283.01 g/mol. Its structure is characterized by a pyridine ring with hydroxyl, iodo, and trifluoromethyl groups that play critical roles in its biological interactions.

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit inhibitory effects on key enzymes involved in cancer proliferation, such as phosphoinositide 3-kinase (PI3K) and cyclin-dependent kinases (CDKs) . The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

In vitro Studies

In vitro studies have demonstrated that this compound exhibits significant anti-proliferative effects against various cancer cell lines. For instance, it has been shown to inhibit cell growth in models of breast and prostate cancer, with IC50 values in the low micromolar range. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Case Study 1: Anti-cancer Activity

A recent study investigated the effects of this compound on human breast cancer cells (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins. The study concluded that this compound could serve as a potential lead for developing new anti-cancer therapies .

Case Study 2: Enzyme Inhibition

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C7H4F3IN |

| Molecular Weight | 283.01 g/mol |

| CAS Number | 1227574-61-9 |

| Anti-proliferative IC50 (MCF-7) | Low micromolar range |

| DYRK1A Inhibition | Nanomolar level |

Q & A

Q. Key Data :

| Method | Starting Material | Yield | Conditions | Reference |

|---|---|---|---|---|

| Halogenation | 4-Hydroxy-6-(trifluoromethyl)pyridine | ~65% | ICl, CHCl₃, 0°C, 12 hrs | |

| Cyclocondensation | β-Keto esters + NH₄OAc | 23–67% | Microwave, 150°C, 30 mins |

Q. Experimental Evidence :

- Substituent effects in analogous compounds (e.g., 3-cyano-2-methyl-6-(trifluoromethyl)pyridine) show reduced reactivity in SNAr reactions due to electron withdrawal .

- Computational studies (not in evidence) suggest enhanced stability of intermediates via resonance with the -CF₃ group.

Basic: What spectroscopic techniques are used to characterize this compound?

Q. Answer :

Q. Example Data :

| Technique | Key Peaks/Shifts | Reference |

|---|---|---|

| ¹H NMR | δ 8.4 (s, H-3), δ 8.2 (s, H-5) | |

| ¹⁹F NMR | δ -62.1 (s, CF₃) |

Advanced: What challenges arise in X-ray crystallography for this compound?

Q. Answer :

- Crystal packing : Bulky -CF₃ and -I groups disrupt symmetry, leading to low-resolution data (e.g., R-factor >0.04).

- Radiation sensitivity : Iodine’s high electron density causes rapid crystal decay during data collection.

Q. Mitigation Strategies :

- Use low-temperature (113 K) data collection to reduce radiation damage .

- Refinement with SHELXL (e.g., R-factor = 0.036 achieved for a related compound in ).

Basic: What are the safety protocols for handling this compound?

Q. Answer :

Q. Safety Data :

| Hazard | Precautionary Measure | Reference |

|---|---|---|

| Skin irritation | Wash with soap/water; avoid direct contact | |

| Inhalation | Use respiratory protection |

Advanced: How is this compound utilized in medicinal chemistry research?

Q. Answer :

- LOXL2 Inhibition : Analogues (e.g., 4-(aminomethyl)-6-(trifluoromethyl)pyridine derivatives) act as irreversible inhibitors of lysyl oxidase-like 2 (LOXL2), critical in fibrosis .

- Structure-Activity Relationship (SAR) :

- The -CF₃ group enhances binding affinity by filling a hydrophobic pocket in LOXL2.

- Iodine substitution improves metabolic stability but reduces solubility.

Key Finding : Compound 28 (racemic-trans isomer) reduced fibrosis in murine models with 67% efficacy .

Basic: What are the solubility properties of this compound?

Q. Answer :

- Polar solvents : Moderate solubility in DMSO (~50 mg/mL).

- Non-polar solvents : Poor solubility in hexane (<1 mg/mL).

- pH dependence : Deprotonation of the hydroxyl group at pH >7 enhances aqueous solubility.

Q. Data :

| Solvent | Solubility (mg/mL) | Reference |

|---|---|---|

| DMSO | 50 | |

| Ethanol | 15 |

Advanced: How does computational modeling aid in optimizing derivatives?

Q. Answer :

- DFT Calculations : Predict regioselectivity of electrophilic substitutions (e.g., iodination at C2 vs. C4).

- Docking Studies : Guide modifications to improve LOXL2 binding (e.g., adding aminomethyl groups to enhance H-bonding ).

Software : Gaussian 16 for DFT; AutoDock Vina for protein-ligand interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.